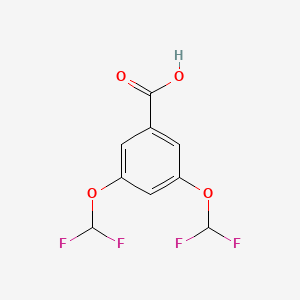

3,5-Bis(difluoromethoxy)benzoic acid

説明

特性

IUPAC Name |

3,5-bis(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O4/c10-8(11)16-5-1-4(7(14)15)2-6(3-5)17-9(12)13/h1-3,8-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSSNDJBOJLEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281077 | |

| Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-93-7 | |

| Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3,5-Bis(difluoromethoxy)benzoic acid chemical structure and molecular weight

An In-Depth Technical Guide to 3,5-Bis(difluoromethoxy)benzoic Acid: Structure, Properties, and Applications

Executive Summary: 3,5-Bis(difluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. The incorporation of two difluoromethoxy (-OCHF₂) groups onto the benzoic acid scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered acidity, making it a valuable building block for novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of its molecular structure, calculated molecular weight, predicted spectroscopic characteristics, and its potential applications, particularly in drug development.

Molecular Structure and Physicochemical Properties

The defining feature of 3,5-Bis(difluoromethoxy)benzoic acid is the symmetric substitution of two difluoromethoxy groups on a central benzoic acid core. This specific arrangement governs its chemical behavior and potential as a synthetic intermediate.

Chemical Structure

The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, and two difluoromethoxy groups (-OCHF₂) at positions 3 and 5.

Caption: 2D Chemical Structure of 3,5-Bis(difluoromethoxy)benzoic acid.

Molecular Formula and Weight

The molecular identity of a compound is fundamentally defined by its formula and mass. These values are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

| Parameter | Value | Source |

| Molecular Formula | C₉H₆F₄O₄ | PubChem[1] |

| Average Molecular Weight | 254.14 g/mol | Calculated |

| Monoisotopic Mass | 254.02022 Da | PubChem[1] |

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (Carbon: ~12.011, Hydrogen: ~1.008, Fluorine: ~18.998, Oxygen: ~16.000). The monoisotopic mass is a more precise value calculated using the mass of the most abundant isotope of each element, which is essential for high-resolution mass spectrometry.

Key Physicochemical Properties

The difluoromethoxy groups are strongly electron-withdrawing, which significantly influences the molecule's electronic properties and intermolecular interactions.

-

Acidity (pKa): The electron-withdrawing nature of the two -OCHF₂ groups is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa ≈ 4.2). This occurs because the substituents stabilize the resulting carboxylate anion through induction, facilitating the dissociation of the proton. Studies on related fluorinated benzoic acids confirm that halogen substitution enhances acidity[2].

-

Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) is 4.1, indicating that the molecule is significantly lipophilic (hydrophobic). This property is crucial in drug design, as it affects a compound's ability to cross cell membranes.

-

Planarity: Like benzoic acid, the global minimum conformation of 3,5-Bis(difluoromethoxy)benzoic acid is expected to be planar. Studies on the analogous compound 3,5-difluorobenzoic acid have confirmed a planar structure through microwave spectroscopy[3].

Spectroscopic and Analytical Characterization (Predictive)

While specific experimental spectra for this exact compound are not widely published, its structure allows for a robust prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds. Such characterization is essential for confirming the identity and purity of a synthesized sample.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 (between the two -OCHF₂ groups) would likely appear as a triplet, while the two equivalent protons at C2 and C6 would appear as a doublet.

-

-OCHF₂ Protons: A characteristic triplet in the region of δ 6.5-7.5 ppm is predicted for the two equivalent methoxy protons. This triplet arises from the coupling to the two adjacent fluorine atoms (²JHF).

-

Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm, which may be exchangeable with D₂O.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal is expected for the four equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the adjacent proton (²JHF).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Due to the molecule's symmetry, five distinct signals are expected in the aromatic/carbonyl region: one for the carboxylic carbon, one for C1, one for C3/C5, one for C2/C6, and one for C4. An additional signal for the -OCHF₂ carbon, likely appearing as a triplet due to C-F coupling, is also expected.

-

-

Mass Spectrometry (MS):

-

In high-resolution mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (254.02022 Da). Predicted adducts include [M+H]⁺ at 255.02750 m/z and [M-H]⁻ at 253.01294 m/z[1]. Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially cleavage of the C-O bonds of the ether groups.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands typically found in the 1000-1150 cm⁻¹ region.

-

Applications in Research and Drug Development

Fluorinated compounds are of paramount importance in modern drug discovery. The difluoromethoxy group, in particular, is often used as a bioisostere for methoxy or hydroxyl groups. Its introduction can favorably modulate a drug candidate's metabolic stability, membrane permeability, and binding affinity.

-

Pharmaceutical Intermediate: Benzoic acid and its derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs)[4][5]. The title compound serves as a specialized scaffold. Its carboxylic acid handle allows for straightforward derivatization via amide bond formation, a common linkage in many drugs[6].

-

Modulation of Pharmacokinetic Properties: The -OCHF₂ group can protect a molecule from metabolic degradation (e.g., O-demethylation) that often occurs with simple methoxy groups, thereby increasing the drug's half-life.

-

Potential Therapeutic Targets: Analogs such as 3,5-bis(trifluoromethyl)benzoic acid are used as intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders[7]. Other fluorinated benzoic acid derivatives are being investigated for treating pulmonary fibrosis and tuberculosis, highlighting the broad therapeutic potential of this class of compounds[2][8].

References

-

PubChem. 3,5-bis(difluoromethoxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Bureau International des Poids et Mesures. 2019. Available from: [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US6489507B1.

-

Escobedo, J. et al. Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. 2023. Available from: [Link]

-

Pharmaffiliates. 3,4-bis(Difluoromethoxy)benzoic Acid. Available from: [Link]

-

PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. Available from: [Link]

-

Sci-Hub. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011. Available from: [Link]

-

MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. 2021. Available from: [Link]

-

PubChem. 3,5-Difluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. 2023. Available from: [Link]

-

PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Center for Biotechnology Information. 2022. Available from: [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. 2024. Available from: [Link]

Sources

- 1. PubChemLite - 3,5-bis(difluoromethoxy)benzoic acid (C9H6F4O4) [pubchemlite.lcsb.uni.lu]

- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Safety Data Sheet (SDS) and handling precautions for 3,5-Bis(difluoromethoxy)benzoic acid

3,5-Bis(difluoromethoxy)benzoic acid

CAS Number: 1432678-93-7 Document Type: Technical Whitepaper & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The "Why": In modern drug design, the difluoromethoxy group (

Table 1: Physicochemical Specifications

| Property | Specification | Mechanistic Insight |

| Chemical Name | 3,5-Bis(difluoromethoxy)benzoic acid | Core scaffold for fragment-based drug design. |

| CAS Number | 1432678-93-7 | Unique identifier for the 3,5-isomer.[1][2] |

| Molecular Formula | High fluorine content (~29% by mass). | |

| Molecular Weight | 254.14 g/mol | Ideal for fragment-based screening (<300 Da). |

| Appearance | White to Off-White Crystalline Solid | Typical of benzoic acid derivatives. |

| Predicted pKa | ~3.5 - 3.8 | The electron-withdrawing |

| Lipophilicity (LogP) | ~2.5 - 2.8 | More lipophilic than dimethoxybenzoic acid; improves membrane permeability. |

| H-Bond Donor | Yes (Weak) | The |

Part 2: Hazard Identification & Toxicology (GHS)

The "Risk": While this compound is not classified as acutely toxic (Category 1/2), it presents specific hazards due to its acidic nature and fluorinated side chains. The primary hidden risk is thermal decomposition , which can release Hydrogen Fluoride (HF), a systemic poison.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanisms

-

Acidic Irritation: Upon contact with moisture (mucous membranes, eyes), the carboxylic acid moiety dissociates, lowering local pH and causing immediate tissue irritation.

-

Fluorine Desorption (Thermal): The

bond is generally stable to metabolic hydrolysis. However, under combustion conditions (>300°C) or strong acidic hydrolysis at elevated temperatures, the group can degrade to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

Part 3: Strategic Handling & PPE Protocols

The "Defense": Effective handling requires a hierarchy of controls that prioritizes isolation of the solid powder to prevent inhalation.

Experimental Workflow: Safe Handling Logic

Figure 1: Standard Operating Procedure (SOP) flow for fluorinated benzoic acid derivatives.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Respiratory | N95 / P2 Mask (Solids) | Prevents inhalation of fine crystalline dust which causes H335 respiratory irritation. |

| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Benzoic acids penetrate latex. Nitrile offers superior resistance to organic acids. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift behind lenses (H319). |

| Engineering | Fume Hood (Face velocity >0.5 m/s) | Essential to capture dust and potential HF vapors if heated accidentally. |

Part 4: Emergency Protocols & First Aid

Self-Validating Response System: The presence of fluorine necessitates a specific response protocol that differs from standard organic acids. Calcium Gluconate gel should be available in the lab safety kit whenever fluorinated building blocks are used in high-temperature reactions, as a precaution against HF generation during accidents.

Emergency Logic Diagram

Figure 2: Triage logic for exposure. Note the specific instruction to brush off dry powder before wetting to prevent immediate acid activation.

Fire Fighting Measures

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[3] Do not use high-pressure water jets , which may scatter the powder. -

Hazardous Combustion: Emits Carbon Monoxide (CO), Carbon Dioxide (

), and Hydrogen Fluoride (HF) . -

Firefighter PPE: Full turnout gear plus SCBA (Self-Contained Breathing Apparatus) is mandatory due to the risk of HF inhalation.

Part 5: Synthesis & Stability Context[11][12]

Why This Reagent? Researchers utilize 3,5-Bis(difluoromethoxy)benzoic acid to synthesize "lipophilic acids" or to couple with amines to form amides. The difluoromethoxy group is robust.[8]

-

Acid Stability: Stable to standard acidic workups (HCl,

) at room temperature. -

Base Stability: Generally stable, but prolonged heating in strong alkalis (NaOH/KOH > 80°C) may lead to slow hydrolysis of the difluoromethyl ether.

-

Metabolic Stability: The

bond strength (~485 kJ/mol) renders the group resistant to Cytochrome P450 oxidation, extending the half-life of the final drug candidate.

References

-

Arctom Scientific. (n.d.). Product Analysis: 3,5-bis(difluoromethoxy)benzoic acid (CAS 1432678-93-7).[1][2][9][10][11] Retrieved from

-

ChemicalBook. (2024).[4] 3,5-bis(difluoromethoxy)benzoic acid Properties and CAS Data. Retrieved from

-

BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Fluorinated Benzoic Acid Derivatives (General Class Hazards). Retrieved from

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1296649-20-1|3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. redox.com [redox.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2490233-73-1|3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 10. 330-12-1|4-(Trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 11. 3,5-bis(difluoromethoxy)benzoic acid | 1432678-93-7 [m.chemicalbook.com]

Technical Whitepaper: Lipophilicity Profiling of 3,5-Bis(difluoromethoxy)benzoic Acid

Topic: Lipophilicity and LogP data for 3,5-Bis(difluoromethoxy)benzoic acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 3,5-Bis(difluoromethoxy)benzoic acid (CAS: 1824283-31-9 ). As a strategic building block in medicinal chemistry, this compound offers a unique balance of lipophilicity and metabolic stability, serving as a bioisostere for more traditional alkoxy-substituted benzoic acids.

The difluoromethoxy (-OCHF₂) group is of particular interest in lead optimization due to its ability to act as a lipophilic hydrogen bond donor, a property distinct from the chemically inert trifluoromethoxy (-OCF₃) group. This guide details the theoretical and experimental frameworks for determining its partition coefficient (LogP) and distribution coefficient (LogD), essential for predicting oral bioavailability and CNS penetration.

Chemical Identity & Physicochemical Landscape[1][2][3][4][5]

Compound Specifications

| Parameter | Data |

| Chemical Name | 3,5-Bis(difluoromethoxy)benzoic acid |

| CAS Registry Number | 1824283-31-9 |

| Molecular Formula | C₉H₆F₄O₄ |

| Molecular Weight | 254.14 g/mol |

| Core Scaffold | Benzoic Acid |

| Substituents | 3,5-di(-OCHF₂) |

The "Fluorine Effect" on Lipophilicity

The introduction of fluorine into the alkoxy side chains significantly alters the electronic and lipophilic profile of the parent benzoic acid. The -OCHF₂ group occupies a "Goldilocks" zone between the electron-donating methoxy group (-OCH₃) and the strongly lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃).

Comparative Lipophilicity Data (Consensus Values):

| Compound Analog | Substituent | Consensus LogP | Electronic Effect ( | H-Bonding Capacity |

| 3,5-Dimethoxybenzoic acid | -OCH₃ | ~1.9 - 2.1 | Electron Donating | Acceptor Only |

| 3,5-Bis(difluoromethoxy)benzoic acid | -OCHF₂ | 3.5 - 3.9 * | Weakly Withdrawing | Donor & Acceptor |

| 3,5-Bis(trifluoromethyl)benzoic acid | -CF₃ | ~3.8 - 4.2 | Strongly Withdrawing | None |

*Note: Values are consensus estimates based on QSAR models (SwissADME, ChemAxon) and fragment-based calculations due to limited public experimental datasets for this specific CAS.

Structural Visualization (Graphviz)

The following diagram illustrates the physicochemical hierarchy of fluorinated alkoxy substituents.

Figure 1: The Lipophilicity Ladder.[1] Transitioning from methoxy to difluoromethoxy significantly increases lipophilicity while retaining hydrogen bond donor capability, a critical feature for receptor binding.

LogP vs. LogD: The Criticality of pH

For ionizable compounds like 3,5-bis(difluoromethoxy)benzoic acid, LogP (partitioning of the neutral species) is insufficient for predicting physiological behavior. The carboxylic acid moiety ionizes at physiological pH (7.4), drastically reducing the effective lipophilicity (LogD ).

Predicted pKa Shift

The electron-withdrawing nature of the two -OCHF₂ groups lowers the pKa of the benzoic acid core relative to unsubstituted benzoic acid (pKa ~4.2).

-

Estimated pKa: 3.4 – 3.6

-

Implication: At pH 7.4, the compound exists almost exclusively (>99.9%) as the anionic carboxylate.

LogD Calculation Logic

The relationship between LogP, LogD, and pKa for an acid is governed by the equation:

At pH 7.4 (assuming pKa = 3.5 and LogP = 3.8):

Interpretation: While the molecule is lipophilic (LogP ~3.8), its systemic distribution at physiological pH is hydrophilic (LogD ~ -0.1), suggesting it will remain largely in the aqueous plasma compartment unless actively transported or protonated in acidic microenvironments (e.g., the stomach).

Figure 2: Species distribution across physiological pH gradients. The compound shifts from a permeable neutral species in the stomach to a highly soluble anion in the blood.

Experimental Determination Protocols

To validate theoretical models, the following protocols are recommended. These methodologies comply with OECD Guidelines for the Testing of Chemicals.

Method A: Potentiometric Titration (The "Gold Standard")

This method simultaneously determines pKa and LogP. It is superior for ionizable compounds as it avoids the phase separation issues of shake-flask methods.

-

Principle: The pKa of the substance is measured in water and in varying ratios of water/octanol. The shift in apparent pKa correlates to the partitioning of the neutral species into the octanol phase.

-

Instrument: SiriusT3 or equivalent autotitrator.

-

Protocol:

-

Preparation: Dissolve 5 mg of 3,5-bis(difluoromethoxy)benzoic acid in 0.15 M KCl (ionic strength adjustor).

-

Titration 1 (Aqueous): Titrate from pH 2 to pH 10 using 0.5 M KOH to determine aqueous pKa.

-

Titration 2-4 (Dual-Phase): Repeat titration in the presence of varying volumes of n-octanol (e.g., 0.5 mL, 1.0 mL, 5.0 mL).

-

Calculation: Use the Yasuda-Shedlovsky extrapolation to derive the true LogP.

-

Method B: RP-HPLC (High Throughput)

Ideal for rapid screening of derivatives. This method relies on the correlation between retention time (

-

Reference Standards: Use a calibration set of benzoic acid derivatives with known LogP values (e.g., Benzoic acid, 3,5-Dichlorobenzoic acid, 3,5-Bis(trifluoromethyl)benzoic acid).

-

Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.

-

Mobile Phase: Methanol/Water (buffered to pH 2.5 with phosphate buffer to suppress ionization). Crucial: Operating at pH << pKa ensures the neutral species is measured.

-

Detection: UV at 254 nm.

-

-

Calculation:

(Where A and B are slope/intercept derived from the calibration curve).

Implications for Drug Design[11][12][13]

Metabolic Stability

The -OCHF₂ group acts as a "metabolic block." Unlike the -OCH₃ group, which is rapidly cleared via O-demethylation by Cytochrome P450 enzymes, the C-F bonds in -OCHF₂ render the carbon atom electron-deficient and resistant to oxidative attack. This typically extends the half-life (

Bioisosteric Replacement Strategy

Researchers should use 3,5-bis(difluoromethoxy)benzoic acid when:

-

Potency is limited by H-bonding: The target receptor requires a hydrogen bond donor that -OCF₃ cannot provide.

-

Solubility is poor: The -OCHF₂ group is slightly more polar than -OCF₃, potentially improving solubility profiles.

-

LogD needs tuning: If a lead compound is too lipophilic (LogP > 5), substituting -CF₃ or -OCF₃ with -OCHF₂ can lower LogP by approximately 0.3–0.5 log units while maintaining steric bulk.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

- Erickson, J. A., et al. (2010). The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. (Contextual reference for -OCHF2 properties).

-

PubChem Compound Summary. 3,5-Bis(difluoromethoxy)benzoic acid (Predicted Data). National Center for Biotechnology Information. Link

-

Scientist.com. Compound Catalog: 3,5-Bis(difluoromethyl)benzoic acid (CAS 1824283-31-9).[5] Link

Sources

- 1. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]

- 3. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | MDPI [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. Log In | Scientist.com [app.scientist.com]

A Technical Guide to 3,5-Bis(difluoromethoxy)benzoic Acid and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant interest due to its unique electronic and conformational properties, serving as a lipophilic hydrogen bond donor. This technical guide provides an in-depth analysis of 3,5-Bis(difluoromethoxy)benzoic acid, a compound of interest for which detailed public information is emerging. Due to the limited availability of direct data, this guide establishes a robust scientific foundation by drawing parallels to its close structural analogs, including 3,4-bis(difluoromethoxy)benzoic acid, 3,5-bis(trifluoromethyl)benzoic acid, and 3,5-difluorobenzoic acid. This comparative approach allows for informed predictions regarding its synthesis, properties, and potential applications in drug development, offering valuable insights for researchers navigating the synthesis and application of novel fluorinated benzoic acid derivatives.

Physicochemical Properties and Structural Analysis

While specific experimental data for 3,5-Bis(difluoromethoxy)benzoic acid is not widely available, we can infer its properties from related compounds. The introduction of two difluoromethoxy groups at the 3 and 5 positions of the benzoic acid ring is expected to significantly influence its electronic and lipophilic character.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3,5-Bis(difluoromethoxy)benzoic acid (Predicted) | Not readily available | C₉H₆F₄O₄ | 254.14 | Two -OCHF₂ groups, potential for hydrogen bonding and altered lipophilicity. |

| 3,4-bis(Difluoromethoxy)benzoic Acid | 162401-60-7[1] | C₉H₆F₄O₄ | 254.14[1] | Isomeric analog, provides insight into the properties of the difluoromethoxy group on a benzoic acid scaffold.[1] |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3[2][3] | C₉H₄F₆O₂ | 258.12[2] | -CF₃ analog, highly electron-withdrawing, increased lipophilicity.[2][3] |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | Parent structure with fluorine substitutions directly on the ring. |

The difluoromethoxy group is weakly electron-withdrawing and can act as a hydrogen bond donor, a feature that can be exploited in designing interactions with biological targets.[4] Its lipophilicity is generally intermediate between a methoxy and a trifluoromethoxy group, offering a nuanced approach to optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis Strategies

The synthesis of 3,5-Bis(difluoromethoxy)benzoic acid would likely proceed through the difluoromethylation of 3,5-dihydroxybenzoic acid or its corresponding ester. A general synthetic approach is outlined below, drawing from established methods for the synthesis of aryl difluoromethyl ethers.

Experimental Protocol: Conceptual Synthesis of 3,5-Bis(difluoromethoxy)benzoic acid

This protocol is a conceptual outline based on general methods for difluoromethylation.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid group of 3,5-dihydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent side reactions during the difluoromethylation step.

Step 2: Difluoromethylation of the Dihydroxybenzoate

The protected 3,5-dihydroxybenzoate is then subjected to difluoromethylation. This can be achieved using various reagents, such as sodium chlorodifluoroacetate in the presence of a suitable base and solvent.

Step 3: Deprotection of the Ester

The final step involves the hydrolysis of the ester group to yield the desired 3,5-Bis(difluoromethoxy)benzoic acid.

Caption: Conceptual synthesis workflow for 3,5-Bis(difluoromethoxy)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals.[5] The introduction of difluoromethoxy groups can impart desirable properties to these molecules.

Bioisosteric Replacement

The difluoromethoxy group can act as a bioisostere for other functional groups, such as hydroxyl, thiol, or even a carboxylic acid, with the potential to improve metabolic stability and cell permeability while maintaining or enhancing biological activity.

Modulation of Pharmacokinetic Properties

The lipophilicity and hydrogen bonding capacity of the -OCHF₂ group can be fine-tuned to optimize a drug candidate's ADME profile. This can lead to improved oral bioavailability, better tissue distribution, and a more favorable metabolic profile.

Potential Therapeutic Areas

Given the broad applicability of benzoic acid derivatives, 3,5-Bis(difluoromethoxy)benzoic acid could serve as a building block for novel therapeutics in various areas, including:

-

Oncology: Many anticancer agents are based on substituted benzoic acid scaffolds.

-

Inflammation and Immunology: The anti-inflammatory properties of some benzoic acid derivatives could be enhanced by difluoromethoxy substitution.

-

Neuroscience: Its use as an intermediate for substance P (neurokinin-1) receptor antagonists highlights its potential in treating psychiatric disorders and other neurological conditions.[6][7]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for Amide Coupling Reactions Using 3,5-Bis(difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of the 3,5-Bis(difluoromethoxy)phenyl Moiety

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, acting as a bioisostere of methoxy or hydroxyl groups while offering distinct advantages.[1] It serves as a lipophilic hydrogen bond donor and, critically, enhances metabolic stability by making adjacent positions resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1]

3,5-Bis(difluoromethoxy)benzoic acid is an important building block for introducing this metabolically robust, electron-withdrawing moiety into target molecules. However, the very electronic properties that make this compound attractive also render it a challenging substrate for one of the most fundamental transformations in drug discovery: amide bond formation. The strong electron-withdrawing nature of the two -OCF₂H groups deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by an amine.

This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of 3,5-Bis(difluoromethoxy)benzoic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can not only execute these reactions but also troubleshoot and adapt them for their specific amine coupling partners. While specific literature protocols for this exact benzoic acid derivative are not prevalent, the recommendations herein are grounded in established methods for other electronically deactivated and sterically hindered substrates.[2][3]

Understanding the Challenge: Activating an Electron-Deficient Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group. With electron-deficient benzoic acids like our target compound, the carboxylate is less nucleophilic, making the initial activation step with the coupling reagent slower and more challenging than for electron-rich or aliphatic carboxylic acids.

Furthermore, the activated intermediate (e.g., an O-acylisourea or active ester) is itself more electrophilic and potentially more susceptible to side reactions if the subsequent reaction with the amine is slow. This is particularly true when coupling with poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines.[2]

Therefore, the choice of coupling reagent is critical. The ideal reagent should be highly reactive to ensure complete activation of the acid and should generate a highly reactive intermediate to drive the subsequent amidation to completion, even with challenging amines.

Comparative Analysis of Recommended Coupling Reagents

For challenging substrates like 3,5-Bis(difluoromethoxy)benzoic acid, the most reliable coupling reagents are typically the aminium/uronium or phosphonium salt-based reagents. These are generally more potent than standard carbodiimide methods alone.

| Coupling Reagent System | Reagent Class | Mechanism of Action & Key Advantages | Considerations for This Application |

| HATU / DIPEA | Aminium/Uronium Salt | Forms a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the coupling and minimizing racemization.[4] Renowned for high efficiency with hindered substrates.[5] | Primary Recommendation. Its high reactivity is well-suited for activating the electron-deficient carboxylic acid and driving the reaction to completion. |

| HBTU / HOBt / DIPEA | Aminium/Uronium Salt | Similar to HATU, but forms a slightly less reactive OBt-active ester.[4] It is a cost-effective and highly efficient alternative. | A strong secondary option. May require slightly longer reaction times or gentle heating compared to HATU for very challenging amines. |

| EDC / HOBt / DMAP | Carbodiimide | EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is converted to a more stable and reactive HOBt-ester.[2][3] The addition of DMAP can further accelerate the reaction by forming a highly reactive acyl-pyridinium species.[6] | A viable, classic method. The addition of a catalytic or stoichiometric amount of DMAP is likely necessary to achieve reasonable reaction rates with this deactivated acid.[6] |

| PyBOP / DIPEA | Phosphonium Salt | Forms a reactive OBt-active ester. The byproduct, tripyrrolidinophosphine oxide, is generally water-soluble, which can simplify purification. Known for its high performance. | An excellent alternative to aminium salts, often used when other methods fail. PyBOP is particularly effective for difficult couplings. |

Visualization of the Coupling Workflow

The general workflow for these coupling reactions can be visualized as a three-step process: activation, amidation, and purification.

Caption: General workflow for amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This is the preferred method due to the high reactivity of HATU, which is advantageous for activating the electron-deficient 3,5-Bis(difluoromethoxy)benzoic acid.

Materials:

-

3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (Ethyl Acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M.

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[2]

-

Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzoic acid is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2] These washes remove the DIPEA, excess amine, and water-soluble byproducts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Caption: HATU-mediated activation pathway.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a classic and reliable alternative, though it may require longer reaction times or gentle heating for less reactive amines.

Materials:

-

3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2-1.5 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask, add 3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.[2][3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting and Advanced Strategies

Problem: The reaction is sluggish or stalls.

-

Causality: The amine may be poorly nucleophilic or sterically hindered. The activation of the electron-deficient acid may be incomplete.

-

Solution 1: Increase the reaction temperature. Gentle heating to 40-50 °C can often drive the reaction to completion.

-

Solution 2 (For EDC/HOBt): Add a catalytic amount (0.1 equiv) or a full equivalent of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a potent acyl transfer catalyst, forming a highly reactive intermediate.[6]

-

Solution 3: Switch to a more powerful phosphonium salt reagent like PyBOP or explore alternative activation methods.

Advanced Protocol: In Situ Acyl Fluoride Formation For extremely challenging couplings where standard methods fail, conversion of the carboxylic acid to an acyl fluoride can be highly effective. Acyl fluorides are relatively stable but highly reactive toward amines, and their small size minimizes steric hindrance.[2][7]

Reagents:

-

Fluorinating agents like Deoxo-Fluor® or BTFFH.

-

This is an advanced technique requiring careful handling of fluorinating reagents. A specialized protocol should be followed.[2]

Conclusion

The successful synthesis of amides from 3,5-Bis(difluoromethoxy)benzoic acid is a critical step for incorporating this valuable fluorinated moiety into novel chemical entities. Due to its electron-deficient nature, standard amide coupling conditions may prove insufficient. The use of high-potency aminium salt reagents, particularly HATU, is strongly recommended as a primary approach. By understanding the principles of carboxylic acid activation and employing these robust, optimized protocols, researchers can efficiently overcome the challenges posed by this substrate and accelerate their discovery programs.

References

- BenchChem. (2025).

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC. [Link]

- BenchChem. (2025).

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). The Royal Society of Chemistry. [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. blogs.rsc.org [blogs.rsc.org]

Application Note: Activation & Coupling Strategies for 3,5-Bis(difluoromethoxy)benzoic Acid

Introduction & Molecule Profile[1][2][3]

3,5-Bis(difluoromethoxy)benzoic acid is a critical building block in medicinal chemistry, particularly for the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast analogs) and kinase inhibitors. The molecule features two difluoromethoxy (-OCHF

However, the electronic properties of the -OCHF

This guide details the optimal reagents for activating this specific substrate, prioritizing yield, purity, and scalability.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Activation |

| Electronic Nature | Electron Deficient | Activated species are highly reactive but moisture-sensitive. |

| Steric Environment | 3,5-Substitution | The carboxylic acid (C1) is relatively unhindered; bulky reagents are tolerated. |

| Stability | -OCHF | Stable to acid; sensitive to extremely strong bases (e.g., LDA) via carbene elimination. |

| Solubility | Moderate Lipophilicity | Soluble in DCM, DMF, THF; limited solubility in pure water. |

Reagent Selection Matrix

The choice of activation reagent depends heavily on the nucleophile (amine/alcohol) and the scale of the reaction.

Decision Tree: Reagent Selection

Figure 1: Decision matrix for selecting the optimal activation pathway based on nucleophile reactivity and scale.

Detailed Activation Protocols

Protocol A: High-Performance Activation (HATU)

Best for: Discovery chemistry, weak nucleophiles (anilines), and precious intermediates. Mechanism: HATU generates an OAt-active ester.[1] The electron-withdrawing nature of the 3,5-bis(difluoromethoxy) ring makes this ester exceptionally reactive toward amines.

Reagents:

-

Substrate: 3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv)

-

Reagent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (DCM can be used but HATU solubility is lower)

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.0 - 1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Expert Note: Unlike many protocols where the acid is pre-activated, we recommend mixing acid and amine before adding HATU for this specific substrate to minimize background hydrolysis of the highly reactive active ester.

-

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes under Nitrogen.

-

Activation: Add HATU (1.1 equiv) in one portion.

-

Reaction: Stir at room temperature.

-

Monitoring: Reaction is typically complete within 1-2 hours. Monitor by LCMS. Look for the disappearance of the acid (m/z ~253 [M-H]-) and formation of the amide.

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO

(removes HOBt/HOAt byproducts), water, and brine. Dry over Na

Critical Control Point: If the reaction turns dark red/brown immediately, it may indicate guanidinylation of the amine (a side reaction with uronium salts). If this occurs, switch to the phosphonium salt PyBOP , which does not react with the amine.

Protocol B: Acid Chloride Activation (Thionyl Chloride)

Best for: Scale-up (>10g), esterification, or extremely unreactive amines.

Mechanism: The Vilsmeier-Haack intermediate (generated from DMF/SOCl

Reagents:

-

Substrate: 3,5-Bis(difluoromethoxy)benzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl

) (2.0 - 5.0 equiv) or Oxalyl Chloride ((COCl) -

Catalyst: DMF (1-2 drops, essential)

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Procedure:

-

Setup: Place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

) or N -

Solvent: Suspend the acid in anhydrous Toluene (preferred for higher boiling point) or DCM.

-

Catalyst: Add 1-2 drops of anhydrous DMF.

-

Why? DMF reacts with SOCl

to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without DMF, the reaction with this electron-deficient acid will be sluggish.

-

-

Reagent Addition: Add SOCl

dropwise at room temperature. -

Heating: Heat to reflux (75-80°C for Toluene) for 2-3 hours.

-

Visual Cue: The suspension should clear as the acid chloride is formed (acid chlorides are generally soluble in organic solvents).

-

-

Isolation: Concentrate the reaction mixture in vacuo to remove excess SOCl

and solvent.-

Azeotrope: Co-evaporate with fresh Toluene twice to ensure all traces of HCl and SOCl

are removed.

-

-

Coupling: Dissolve the resulting crude acid chloride in DCM and add dropwise to a solution of your amine/alcohol and a base (TEA or Pyridine) at 0°C.

Mechanism of DMF Catalysis

Figure 2: Catalytic cycle of DMF converting Thionyl Chloride into the highly reactive Vilsmeier reagent.

Troubleshooting & Expert Insights

Hydrolysis Sensitivity

Because the 3,5-bis(difluoromethoxy) substituents withdraw electron density, the carbonyl carbon is highly positive.

-

Symptom: Reversion to starting material during coupling.

-

Fix: Ensure solvents for Protocol B are dried over molecular sieves. For Protocol A, use "anhydrous" grade DMF. Do not store the activated acid chloride; use it immediately.

Stability of the -OCHF Group

-

Risk: Elimination of difluorocarbene (:CF

). -

Trigger: Strong bases (e.g., NaH, LDA, t-BuLi) can deprotonate the -OCHF

carbon (pKa ~ 25-30). -

Mitigation: Use non-nucleophilic organic bases like DIPEA, TEA, or NMM. These are too weak to deprotonate the difluoromethyl group but sufficient to neutralize the coupling acid.

Purification Challenges

The lipophilicity of the -OCHF

-

Recommendation: Use C18 Reverse Phase chromatography if normal phase silica results in streaking. The fluorine atoms provide a distinct retention shift in fluorinated solvents.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

- Leroux, F. R., et al. (2005). The difluoromethoxy group: A fascinating lipophilic substituent. ChemBioChem. (General reference for OCHF2 properties).

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

Application Note: Scalable Synthesis Routes for 3,5-Bis(difluoromethoxy)benzoic Acid

Executive Summary

3,5-Bis(difluoromethoxy)benzoic acid (CAS: 111490-58-5) is a critical pharmacophore precursor, most notably serving as the key intermediate for Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD and psoriasis.

Historically, the introduction of the difluoromethoxy group (–OCHF₂) was achieved using chlorodifluoromethane (Freon-22) gas. While effective, this reagent is an ozone-depleting substance (ODS) subject to strict regulatory phase-outs (Montreal Protocol).

This Application Note details a modern, scalable, and environmentally superior protocol utilizing Sodium Chlorodifluoroacetate (SCDA) as a solid-state difluorocarbene source. We provide a comparative analysis of the legacy gas-phase route versus the solid-phase route, offering a validated workflow that prioritizes safety, yield, and regulatory compliance.

Strategic Route Analysis

The synthesis hinges on the O-difluoromethylation of the phenolic hydroxyl groups. The mechanism involves the generation of a singlet difluorocarbene (:CF₂) intermediate, which behaves as a soft electrophile toward the phenoxide anion.

Comparison of Difluoromethylation Reagents

| Feature | Method A: Solid-Phase (Recommended) | Method B: Gas-Phase (Legacy) |

| Reagent | Sodium Chlorodifluoroacetate (SCDA) | Chlorodifluoromethane (Freon-22) |

| Physical State | Stable Solid (Powder) | Compressed Gas |

| Atom Economy | Moderate (Loss of CO₂ and NaCl) | High (Loss of HCl only) |

| Safety Profile | Manageable solids handling; CO₂ evolution. | High-pressure vessel required; Asphyxiant; ODS. |

| Regulatory | Compliant (Green Chemistry aligned) | Restricted (Montreal Protocol Class II ODS) |

| Scalability | Linear scalability in standard reactors. | Mass transfer limited (gas-liquid interface). |

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Esterification)

Rationale: Direct alkylation of 3,5-dihydroxybenzoic acid is prone to esterification side-reactions and difficult purification. Converting the acid to an ester (Methyl 3,5-dihydroxybenzoate) protects the carboxyl group and increases solubility in organic solvents.

Protocol:

-

Suspend 3,5-dihydroxybenzoic acid (1.0 eq) in Methanol (10 vol).

-

Add catalytic H₂SO₄ (0.1 eq) dropwise.

-

Reflux for 8–12 hours (Monitor by TLC/HPLC).

-

Concentrate solvent, neutralize with NaHCO₃, and filter the precipitate.

-

Target: Methyl 3,5-dihydroxybenzoate.

Phase 2: Difluoromethylation (The Critical Step)

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) .[1] The reaction requires heat (>90°C) to induce decarboxylation of SCDA, generating the reactive :CF₂ species in situ.

Reaction Scheme:

Reagents & Materials

-

Substrate: Methyl 3,5-dihydroxybenzoate (1.0 eq)

-

Reagent: Sodium Chlorodifluoroacetate (SCDA) (4.5 – 5.0 eq)

-

Note: Excess is required due to self-quenching of carbene (dimerization to tetrafluoroethylene).

-

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio).

-

Critical Insight: A small amount of water aids the solubility of the inorganic base and SCDA, but too much water will hydrolyze the carbene. The 10:1 ratio is the "sweet spot" for process stability.

-

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser outlet to a scrubber (NaOH solution) to neutralize acidic byproducts and trap CO₂.

-

Charging: Charge Methyl 3,5-dihydroxybenzoate (100 g, limiting reagent) and K₂CO₃ (327 g) into DMF (1.0 L).

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (450 g) in one portion.

-

Safety: Ensure the system is under an inert atmosphere (N₂) before heating.

-

-

Reaction: Heat the slurry to 95–100°C .

-

Observation: Evolution of CO₂ gas will begin around 80°C. Ensure venting is adequate.

-

Kinetics: Maintain temperature for 4–6 hours. Monitor HPLC for the disappearance of the mono-difluoromethoxy intermediate.

-

-

Quench: Cool the mixture to 25°C. Slowly add water (2.0 L) to dissolve inorganic salts.

-

Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine (2 x 500 mL) to remove DMF.

-

Concentration: Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Result: Crude Methyl 3,5-bis(difluoromethoxy)benzoate. (Expected Yield: 85–90%).

Phase 3: Hydrolysis to Target Acid

Protocol:

-

Dissolve the crude ester from Phase 2 in THF/Water (1:1).

-

Add LiOH·H₂O (2.5 eq).

-

Stir at ambient temperature for 2–4 hours.

-

Workup: Acidify with 1N HCl to pH 2–3. The product, 3,5-Bis(difluoromethoxy)benzoic acid , will precipitate.

-

Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Process Visualization

The following diagram illustrates the critical decision pathways and material flow for the SCDA protocol.

Figure 1: Process flow diagram for the synthesis of 3,5-Bis(difluoromethoxy)benzoic acid via Sodium Chlorodifluoroacetate.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact & Troubleshooting |

| Temperature | 95°C ± 5°C | <90°C: Decarboxylation of SCDA is too slow. >110°C: Rapid carbene dimerization reduces yield. |

| Water Content | 5–10% v/v in DMF | Too Dry: K₂CO₃ solubility drops, reaction stalls. Too Wet: Hydrolysis of :CF₂ to CO/formate dominates. |

| Stirring | High Shear | The reaction is heterogeneous (solid-liquid). Poor mixing leads to localized "hot spots" of carbene generation and oligomerization. |

| Impurity Profile | Mono-alkylation | If the mono-difluoromethoxy impurity persists, add 0.5 eq additional SCDA and extend heating by 1 hour. |

Safety & Handling (E-E-A-T)

-

Difluorocarbene (:CF₂): While generated in situ, this species is highly reactive. Although the solid SCDA route avoids handling gaseous fluorocarbons, the reaction vessel must be vented to a scrubber to handle the CO₂ and trace fluorinated volatiles.

-

Hydrogen Fluoride (HF): Trace HF may be generated during workup if the reaction mixture is acidified too aggressively. Always maintain pH > 5 during the initial quench.

-

Sodium Chlorodifluoroacetate: Causes skin and serious eye irritation.[2][3][4][5] Use standard PPE (gloves, goggles, lab coat).

-

Exotherm Control: The decarboxylation is endothermic, but the subsequent reaction with phenol is exothermic. However, on large scale, the evolution of CO₂ gas can cause foaming. Do not fill reactors >60% capacity.

References

-

Original Roflumilast Synthesis: Hermann, R., et al. (1995). "Novel substituted benzamides and their use as phosphodiesterase inhibitors." U.S. Patent 5,712,298.

-

SCDA Reagent Validation: Zafrani, Y., et al. (2013).[6] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." The Journal of Organic Chemistry.

-

Green Chemistry Assessment: Farr, R. M., et al. (2012).[7] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation on Large Scale." Organic Process Research & Development.

-

Impurity Profiling: Reddy, G. B. N., et al. (2015).[8] "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Stability Management for 3,5-Bis(difluoromethoxy)benzoic Acid Esters

Current Status: Operational Ticket Focus: Minimizing Hydrolysis Side Reactions Applicable Compounds: Methyl/Ethyl 3,5-bis(difluoromethoxy)benzoate, Roflumilast Intermediates.[1]

Executive Summary for Researchers

You are likely handling 3,5-bis(difluoromethoxy)benzoic acid esters as a key intermediate in the synthesis of PDE4 inhibitors like Roflumilast .

The Core Problem:

Unlike standard benzoic esters, this molecule is electronically activated toward hydrolysis. The two difluoromethoxy (

Result: The carbonyl carbon is highly electrophilic (

Module 1: The Chemistry of Instability

To prevent hydrolysis, you must understand the electronic environment of your molecule.

Electronic Activation Mechanism

The stability of your ester is governed by the Hammett Equation principles. The

Visualizing the Threat

Figure 1: The inductive effect of fluorine atoms creates an electron-deficient cascade, activating the carbonyl carbon toward nucleophilic attack.

Module 2: Troubleshooting Synthesis & Workup

Issue: "My ester is disappearing during the aqueous workup." Diagnosis: You are likely using a base that is too strong for this activated ester.[1]

The "Safe Zone" Protocol

Standard organic washes often use 1M NaOH or saturated

Optimized Workup Table

| Parameter | Standard Protocol (Avoid) | Recommended Protocol | Reasoning |

| Wash Solution | 1N NaOH or Sat. | 0.5M Phosphate Buffer (pH 7.5) or 5% | Limits |

| Temperature | Room Temperature ( | Ice Bath ( | Reduces kinetic energy, slowing the rate-determining step (tetrahedral intermediate formation).[1] |

| Contact Time | > 15 Minutes | < 5 Minutes | Minimizes exposure time to the nucleophile (water).[1] |

| Phase Separation | Gravity separation | Centrifugation (if emulsion forms) | Rapid separation prevents prolonged aqueous contact.[1] |

Decision Logic for Purification

Use this flowchart to determine the safest purification route for your crude reaction mixture.

Figure 2: Decision tree for minimizing hydrolytic exposure during purification.

Module 3: Storage & Stability

Issue: "The compound degrades upon standing." Diagnosis: Ambient moisture hydrolysis or acid-catalyzed autocatalysis.[1]

Storage Guidelines

-

State: Store as a solid if possible. Solutions are more prone to hydrolysis.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Desiccant: If storing in solution (e.g., DMSO/DMF stocks), add activated 4Å Molecular Sieves .[1]

-

Container: Amber glass (light is less of an issue, but standard practice) with a Teflon-lined cap.[1]

The "Autocatalysis" Loop

If a small amount of ester hydrolyzes, it releases 3,5-bis(difluoromethoxy)benzoic acid . This acid is stronger than typical benzoic acids (

-

Prevention: Ensure the product is absolutely neutral before storage. A final wash with brine followed by thorough drying (

) is critical.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use methanol as a solvent for recrystallization? A: Proceed with caution. If your ester is an ethyl ester and you use methanol, transesterification can occur rapidly due to the activated carbonyl, especially if any trace acid or base is present. Always match the alcohol solvent to the ester group (e.g., use ethanol for ethyl esters) or use non-nucleophilic solvents like Toluene or Hexane/EtOAc.

Q2: I see a new spot on TLC just below my product. What is it? A: This is likely the hydrolyzed acid (3,5-bis(difluoromethoxy)benzoic acid).[1]

-

Test: Spot the authentic acid standard next to it.

-

Fix: If this appears during reaction, your conditions are too wet or too basic.[1] If during workup, your wash was too aggressive.[1]

Q3: Is the difluoromethoxy (

Q4: Why is this ester more unstable than 3,5-dimethoxybenzoate?

A: Fluorine is highly electronegative.[1] In the dimethoxy analog, the oxygen lone pairs donate electrons into the ring (Resonance,

References

-

Roflumilast Synthesis Pathways

-

Electronic Effects on Benzoate Hydrolysis

-

Difluoromethoxy Group Properties

-

General Ester Hydrolysis Mechanisms

Sources

Technical Support Center: Thermal Stabilization of 3,5-Bis(difluoromethoxy)benzoic Acid Polymers

Role: Senior Application Scientist Status: Active Ticket ID: T-STAB-35BDFM

Introduction: The Thermal Challenge

Welcome to the technical support hub for 3,5-Bis(difluoromethoxy)benzoic acid derivatives. You are likely utilizing this monomer to engineer fluorinated polyesters or polyamides, aiming to exploit the lipophilicity and metabolic stability of the difluoromethoxy (

The Core Problem: While the

This guide provides a self-validating troubleshooting framework to arrest this degradation and optimize the thermal window of your polymer.

Module 1: The Degradation Mechanism (Diagnostics)[1]

Before optimizing, you must confirm if your stability issues are intrinsic to the monomer chemistry.

Q: Why does my TGA show weight loss at temperatures lower than the theoretical backbone stability?

A: You are likely observing the "HF Autocatalytic Loop."

At elevated temperatures (typically

Visualizing the Failure Mode

The following diagram illustrates the cascade you must interrupt.

Figure 1: The HF Autocatalytic Loop. Note how released HF feeds back to attack the polymer backbone, causing rapid molecular weight collapse.

Module 2: Synthesis Optimization (Protocol)

Q: Which polymerization catalysts should I avoid?

A: Avoid strong Lewis Acids.

Standard polyester catalysts like Titanium(IV) isopropoxide or Antimony(III) oxide are effective but can be too aggressive for the

Recommended Protocol Adjustment:

-

Switch Catalyst: Use Germanium Dioxide (

) or Zinc Acetate . These are milder and less likely to trigger the ether cleavage compared to Titanium species. -

Temperature Cap: Do not exceed 210°C during polycondensation. If high molecular weight is not achieved, extend the reaction time under high vacuum rather than increasing temperature.

-

Proton Scavenging: Add a hindered amine base (e.g., 0.1 mol% Proton Sponge®) during synthesis to neutralize trace HF immediately upon formation.

Module 3: Additives & Processing (Stabilization)

Q: How do I stabilize the polymer during melt extrusion/molding?

A: You must employ a "Capture and Cap" strategy. Relying solely on antioxidants is insufficient because they do not neutralize the acidic species (HF) that drives degradation.

The Stabilizer Selection Matrix

| Stabilizer Class | Specific Agent | Mechanism | Recommendation |

| Acid Scavenger (Primary) | Hydrotalcite (DHT-4A) | Irreversibly traps HF via anion exchange. | Essential. Load at 0.5 - 1.0 wt%. |

| Acid Scavenger (Secondary) | Calcium Stearate | Neutralizes acidity; acts as a lubricant. | Use in combination with Hydrotalcite (0.2 wt%). |

| Epoxy Stabilizer | Epoxidized Soybean Oil (ESBO) | Reacts with HF to open the epoxide ring (HCl/HF scavenging). | Optional. Good for plasticized grades. |

| Chain Extender | Carbodiimides (e.g., BioAdimide) | Re-couples chains broken by acid hydrolysis. | Use if MW drop is observed >10%. |

Implementation Workflow

Use the following logic flow to integrate these additives into your compounding process.

Figure 2: Stabilization Workflow. Note the requirement for drying the polymer <50ppm moisture to prevent hydrolysis working in tandem with HF.

Module 4: Analytical Validation

Q: How do I confirm the stabilization is working?

A: Use Isothermal TGA (Thermogravimetric Analysis), not just dynamic scanning.

Validation Protocol:

-

Setup: TGA instrument, Nitrogen atmosphere (purge 50 mL/min).

-

Method: Ramp to 220°C (or your processing temp) and hold for 60 minutes .

-

Pass Criteria:

-

Unstabilized: Will show a continuous downward slope (weight loss > 1-2%).

-

Stabilized: Weight loss should plateau and remain < 0.5% over 60 mins.

-

-

HF Check: Place a piece of moistened pH paper at the TGA exhaust. If it turns red, your scavenger loading is insufficient.

References

-

Mechanism of Difluoromethoxy Decomposition

- Title: Energetics and Mechanism of the Decomposition of Trifluoromethanol (Analogous mechanism for difluoromethoxy group decomposition via HF elimin

- Source: ResearchG

-

URL:

-

Thermal Degrad

-

Title: Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment (Details HF and Carbonyl Fluoride evolution).[1]

- Source: N

-

URL:

-

-

Acid Scavenger Technology

-

Polyester Thermal Stability

-

Title: Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid) derivatives.[6]

- Source: Journal of Applied Polymer Science / OpenMETU

-

URL:

-

Sources

- 1. turi.org [turi.org]

- 2. specialchem.com [specialchem.com]

- 3. polytecmb.com [polytecmb.com]

- 4. lohtragon.com [lohtragon.com]

- 5. baerlocher.com [baerlocher.com]

- 6. Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid and poly(p-methacryloyloxybenzoic acid) and their graft copolymers with polypropylene, Part II [open.metu.edu.tr]

Technical Support Center: Resolving Steric Hindrance in 3,5-Bis(difluoromethoxy)benzoic Acid Coupling Reactions

Welcome to the technical support center for navigating the challenges of coupling reactions with 3,5-Bis(difluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the significant steric hindrance posed by the two difluoromethoxy groups flanking the carboxylic acid. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The "Steric Shield" of 3,5-Bis(difluoromethoxy)benzoic Acid

The primary obstacle in achieving high-yielding coupling reactions with 3,5-Bis(difluoromethoxy)benzoic acid is the steric bulk of the ortho-difluoromethoxy substituents. These groups act as a "steric shield," physically obstructing the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate. Standard coupling conditions often fail or provide disappointingly low yields due to this hindered environment.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard EDC/HOBt coupling with 3,5-Bis(difluoromethoxy)benzoic acid is giving very low to no product. What is the likely cause?

A: This is a common observation. The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but also sterically demanding.[3] The bulky difluoromethoxy groups prevent the amine from efficiently attacking this intermediate. Furthermore, the intermediate can rearrange to a stable N-acylurea, which is a common side product in hindered couplings.[3] While HOBt is added to suppress this side reaction and increase efficiency, its effectiveness is diminished when severe steric hindrance is at play.

Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a hallmark of sterically hindered couplings. Several strategies can be employed:

-

Increase Reaction Time and/or Temperature: Forcing conditions can sometimes overcome the activation energy barrier. However, be mindful of potential side reactions and decomposition of reagents or products at elevated temperatures.[1]

-

"Double Coupling": Repeating the coupling step with a fresh solution of the activated acid and reagents can be a highly effective method to push the reaction to completion.[1]

-

Use of a More Potent Coupling Reagent: Switching from standard carbodiimides to more powerful uronium or phosphonium salt-based reagents is often necessary.

Q3: Are there specific classes of coupling reagents that are more effective for this type of hindered substrate?

A: Yes, for sterically hindered substrates, uronium and phosphonium-based reagents are generally superior to carbodiimides.[4] Reagents like HATU, HBTU, and PyBOP are designed to form highly reactive activated esters that are less prone to side reactions and more readily attacked by nucleophiles, even in a congested environment.[3] In particularly challenging cases, the in situ generation of acyl fluorides can be a powerful strategy.[5][6]

Q4: What role does the solvent play in these hindered coupling reactions?

A: The choice of solvent is critical. It must effectively solvate all reactants to ensure they are available for reaction. For hindered couplings, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred over less polar options like Dichloromethane (DCM).[1][7] In some cases, a mixture of solvents can be beneficial.

Q5: I'm attempting an esterification instead of an amide coupling. Do the same principles apply?

A: Yes, the principles of overcoming steric hindrance are very similar for both amide and ester formation. However, alcohols are generally less nucleophilic than amines, which can exacerbate the problem. For hindered esterifications, uronium-based coupling agents in the presence of a base like DIPEA have shown success.[8] Alternative methods, such as those employing N-bromosuccinimide (NBS) as a catalyst, may also be effective.[9] A classic method for esterifying highly hindered acids involves dissolving the acid in 100% sulfuric acid and then adding the alcohol.[10]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended as a first-line approach for overcoming the steric hindrance of 3,5-Bis(difluoromethoxy)benzoic acid in amide bond formation.

Materials:

-

3,5-Bis(difluoromethoxy)benzoic acid (1.0 equivalent)

-

Amine (1.1-1.2 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 3,5-Bis(difluoromethoxy)benzoic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-